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Compound of Interest

Compound Name: 2,6-Dimethyl-3-nitrobenzaldehyde

CAS No.: 179554-17-7

Cat. No.: B2496405 Get Quote

Executive Summary & Strategic Context
Target Molecule: 2,6-Dimethyl-3-nitrobenzaldehyde (CAS: 179554-17-7) Primary Application:

Advanced intermediate for dihydropyridine (DHP) calcium channel blocker analogs; synthesis

of sterically hindered ligands for catalysis.

This guide details the synthesis of 2,6-dimethyl-3-nitrobenzaldehyde, a sterically congested

aromatic aldehyde. While often confused with the commercially common 3-nitrobenzaldehyde

(used in standard Benidipine production), this specific 2,6-dimethylated analog represents a

critical building block for "next-generation" DHP analogs where increased steric bulk at the

ortho-positions of the phenyl ring is required to modulate pharmacokinetic stability or receptor

binding affinity.

Retrosynthetic Logic
The synthesis poses two primary challenges: Regioselectivity and Steric Hindrance.

Direct Formylation of Nitro-xylene: Attempting to formylate 2,6-dimethylnitrobenzene is low-

yielding due to the deactivating nitro group.

Direct Nitration of Xylene: Nitration of m-xylene yields a mixture of 2,4- and 2,6-

dimethylnitrobenzene, which are difficult to separate and lack the aldehyde functionality.
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Selected Pathway: The most robust route is the Nitration of 2,6-Dimethylbenzaldehyde.

Electronic Synergy: The aldehyde group (-CHO) is a meta-director. The methyl groups (-

CH3) at positions 2 and 6 are ortho/para-directors.

Regiocontrol: Position 3 is meta to the aldehyde and ortho to the C2-methyl group. This

creates a cooperative directing effect, strongly favoring the 3-nitro isomer over the 4-nitro

isomer (which is sterically crowded between two meta-methyls and electronically less

favored by the CHO group).

Synthesis Pathway Visualization
The following diagram outlines the optimized synthetic workflow, starting from the commercially

available 2-Bromo-m-xylene to ensure correct aldehyde placement, followed by regioselective

nitration.

Start: 2-Bromo-m-xylene
(2-Bromo-1,3-dimethylbenzene)

Step 1: Grignard Formylation
(Mg / THF, then DMF)

 Activation Intermediate:
2,6-Dimethylbenzaldehyde

 Formylation Step 2: Regioselective Nitration
(HNO3 / H2SO4, <10°C)

 SEAr Mechanism Target:
2,6-Dimethyl-3-nitrobenzaldehyde

 Crystallization 

Click to download full resolution via product page

Caption: Figure 1. Linear synthetic pathway utilizing Grignard lithiation for regiospecific

aldehyde installation followed by cooperative directed nitration.

Detailed Experimental Protocols
Step 1: Synthesis of 2,6-Dimethylbenzaldehyde
Rationale: Direct formylation of m-xylene (Vilsmeier-Haack) typically yields the 2,4-isomer due

to steric accessibility. To guarantee the 2,6-substitution pattern, we use a Grignard approach

starting from 2-bromo-m-xylene.

Reagents:

2-Bromo-m-xylene (1.0 eq)

Magnesium turnings (1.2 eq)
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N,N-Dimethylformamide (DMF) (1.5 eq)[1]

Tetrahydrofuran (THF), anhydrous[1]

Iodine (crystal, catalytic)

Protocol:

Activation: In a flame-dried 3-neck flask under Argon, place Mg turnings and a crystal of

iodine. Cover with minimal anhydrous THF.

Initiation: Add 5% of the 2-bromo-m-xylene solution (in THF). Heat gently with a heat gun

until the iodine color fades and reflux begins (Grignard initiation).

Addition: Dropwise add the remaining bromide solution over 1 hour, maintaining a gentle

reflux. Stir for an additional 2 hours at reflux to ensure complete formation of 2,6-

dimethylphenylmagnesium bromide.

Formylation: Cool the reaction mixture to 0°C. Add anhydrous DMF dropwise over 30

minutes. The solution will become viscous.

Hydrolysis: Warm to room temperature (RT) and stir for 2 hours. Quench by pouring into ice-

cold 10% HCl (aq). Stir vigorously for 30 minutes to hydrolyze the hemiaminal intermediate.

Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

Na2SO4, and concentrate.[2]

Purification: Distillation under reduced pressure (bp ~110°C at 10 mmHg) yields the

aldehyde as a clear oil.

Step 2: Nitration to 2,6-Dimethyl-3-nitrobenzaldehyde
Rationale: The 2,6-dimethyl groups activate the ring, making it more reactive than simple

benzaldehyde. Temperature control is critical to prevent dinitration or oxidation of the aldehyde

to the carboxylic acid.

Reagents:
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2,6-Dimethylbenzaldehyde (1.0 eq)

Nitric Acid (fuming, >90% or 70% conc.) (1.1 eq)

Sulfuric Acid (conc. 98%) (Solvent/Catalyst)

Protocol:

Preparation of Mixed Acid: In a separate vessel, cool Sulfuric Acid (5 mL per gram of

substrate) to 0°C. Slowly add Nitric Acid, keeping temperature <10°C.

Substrate Addition: Place 2,6-dimethylbenzaldehyde in a reaction flask. Cool to -5°C using

an ice/salt bath.

Nitration: Dropwise add the cold mixed acid to the aldehyde. Crucial: Maintain internal

temperature between -5°C and 5°C. The reaction is highly exothermic.

Reaction Monitoring: Stir at 0°C for 1-2 hours. Monitor by TLC (Solvent: Hexane/EtOAc 8:2).

The product will appear as a more polar spot than the starting material.

Quench: Pour the reaction mixture slowly onto crushed ice (5x weight of acid). A pale yellow

precipitate should form immediately.

Isolation: Filter the solid. Wash with copious cold water to remove acid traces until filtrate is

neutral pH.

Purification: Recrystallize from Ethanol/Water (9:1) or Toluene/Petroleum Ether.[3]

Note: If the product is oily (due to isomer mixtures), dissolve in DCM, wash with NaHCO3,

dry, and purify via column chromatography (Silica, Gradient 0-10% EtOAc in Hexane).

Data Summary & Quality Control
Table 1: Physicochemical Properties & Process Metrics
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Parameter Specification / Result Notes

Appearance Pale yellow crystalline solid
Darkening indicates

oxidation/impurities.

Melting Point 58–62°C (Typical)
Sharp range indicates high

purity.

Yield (Step 1) 75 - 85%
Grignard formation is the

limiting factor.

Yield (Step 2) 60 - 70%
Losses primarily due to isomer

separation (if any).

1H NMR Diagnostic δ ~10.2 ppm (s, 1H, CHO)
Confirm aldehyde integrity (no

acid formation).

Regioselectivity >95% 3-nitro isomer

Confirmed by coupling

constants of aromatic protons

(ortho-coupling ~8Hz).

Mechanism & Critical Control Points
Cooperative Directing Effects
The success of this synthesis relies on the alignment of directing groups.

Aldehyde (-CHO): Electron-withdrawing group (EWG). Deactivates the ring and directs

incoming electrophiles to the meta position (Position 3 or 5).

Methyls (-CH3): Electron-donating groups (EDG). Activate the ring and direct ortho/para.

The C2-Methyl directs to C3 (ortho) and C5 (para).

The C6-Methyl directs to C5 (ortho) and C3 (para).

Conclusion: All directing influences converge on positions 3 and 5 (which are chemically

equivalent due to symmetry). This results in high regioselectivity compared to the nitration of

toluene or m-xylene alone.
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2,6-Dimethylbenzaldehyde

Directing Vectors:
CHO -> meta (3,5)
2-Me -> ortho (3)
6-Me -> ortho (5)

Sigma Complex
(Wheland Intermediate)

+ NO2+

3-Nitro Isomer
(Major Product)

- H+
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Caption: Figure 2. Mechanistic flow showing the convergence of electronic directing effects

toward the C3 position.

Safety: Thermal Runaway
Nitration of activated aromatics (methyl-substituted) is significantly faster than benzene.

Hazard: The accumulation of unreacted nitric acid at low temperatures followed by a sudden

temperature spike can lead to a "runaway" reaction and explosion.

Control: Ensure efficient stirring and strictly controlled addition rates. Never allow the

temperature to exceed 10°C during addition.[3]
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Org. Synth. 1953, 33, 60.m-Nitrobenzaldehyde. (Standard protocol for aldehyde nitration,

adapted here for dimethyl substrate).

BenchChem Protocols.Synthesis of substituted benzaldehydes via Grignard reagents.

(General methodology for Step 1).

CAS Registry.2,6-Dimethyl-3-nitrobenzaldehyde (CAS 179554-17-7).[4][5][6][7][8]

(Verification of chemical identity and commercial availability).

Bloom Tech Knowledge Base.Nitration strategies for alkyl-substituted benzaldehydes.

(Insight into temperature control for activated rings).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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